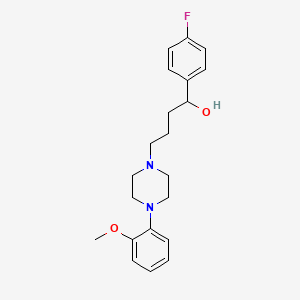

Anisopirol

概要

説明

準備方法

合成経路と反応条件: アニソピロールは、多段階プロセスによって合成できます。一般的な方法の1つは、γ-クロロ-4-フルオロブチロフェノン と1-(2-メトキシフェニル)ピペラジン を反応させる方法です。 反応は通常、110°C の温度で約10時間 行われます . 反応混合物をエーテルで処理し、生成物はろ過と精製ステップによって単離されます .

工業生産方法: アニソピロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器と最適化された反応条件の使用が含まれ、最終製品の高収率と純度が保証されます。自動化システムと継続的な監視の使用により、化合物の品質と一貫性が維持されます。

化学反応の分析

Possible Compound Identification

If the query refers to anisole , its reactions involve ion clustering and gas-phase interactions (e.g., with Br⁻ ions) . For isopropyl alcohol , key reactions include oxidation to acetone, dehydration to propene, and participation in multicomponent reactions .

For Isopropyl Alcohol

Oxidation Mechanism :

This reaction converts isopropyl alcohol to acetone, a ketone .

For Anisole

| Reaction Type | Products | Conditions | Citation |

|---|---|---|---|

| Gas-phase ion clustering | Br⁻·C₇H₈O | IMRE method at 303 K | |

| (ΔrH° = 49.4 ± 7.5 kJ/mol) |

Gas-phase reaction :

This clustering reaction involves bromide ions and anisole in the gas phase .

Multicomponent Reactions

While not directly related to "Anisopirol," the Ugi multicomponent reaction (e.g., involving isopropyl alcohol analogs) demonstrates complex reaction pathways:

科学的研究の応用

Molecular Interactions and Mechanisms

Recent studies have employed in silico methods to explore the interactions of anisopirol with multiple protein targets implicated in Alzheimer's disease. The primary focus has been on its binding affinities with key receptors and enzymes involved in neurodegenerative processes.

Key Protein Targets

- Acetylcholinesterase (AChE)

- Butyrylcholinesterase (BuChE)

- Beta-secretase cleavage enzyme (BACE 1)

- Monoamine oxidase (MAO)

- N-Methyl-D-aspartate receptor (NMDA)

In a study evaluating approximately 150 antipsychotic drugs, this compound showed significant docking scores and binding energies across these targets, indicating its potential efficacy in modulating cholinergic and glutamatergic signaling pathways associated with AD .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The drug's absorption, distribution, metabolism, and excretion (ADME) properties were assessed through computational models.

Predicted ADME Properties

- Molecular Weight: Within acceptable limits

- Hydrogen Bond Donors/Acceptors: Favorable ratios

- Predicted Oral Absorption: High percentage

- Lipinski’s Rule Compliance: Met criteria for drug-like properties

These findings suggest that this compound possesses favorable pharmacokinetic characteristics that could facilitate its use as a therapeutic agent .

Drug Repurposing for Alzheimer’s Disease

The concept of drug repurposing involves identifying new therapeutic uses for existing drugs. This compound has been highlighted as a candidate for repurposing due to its interactions with multiple targets associated with Alzheimer's pathology.

Case Studies and Findings

Recent studies have demonstrated that this compound interacts effectively with various protein targets linked to AD:

- In molecular docking studies, this compound exhibited a docking score of approximately -6.903 with the NMDA receptor, indicating strong binding affinity .

- Comparatively, known inhibitors like donepezil and memantine showed lower binding affinities, suggesting that this compound may offer enhanced therapeutic effects .

Comparative Docking Analysis

The following table summarizes the docking scores of this compound against various protein targets compared to established drugs:

| Target Protein | This compound Docking Score | Known Inhibitor | Known Inhibitor Docking Score |

|---|---|---|---|

| AChE | -11.001 | Donepezil | -11.02 |

| BuChE | -7.977 | Rivastigmine | -3.123 |

| MAO A | -5.26 | Marplan | -8.354 |

| BACE 1 | -6.083 | LY2886721 | -6.123 |

| NMDA | -6.903 | Memantine | -4.029 |

This comparative analysis indicates that this compound may serve as a competitive alternative or adjunct to existing therapies targeting Alzheimer's disease .

作用機序

アニソピロールは、主に特定の分子標的への結合を通じてその効果を発揮します。 それはGLUN結合剤 として作用することが知られており、これは脳のグルタミン酸受容体と相互作用することを意味します . この相互作用は、神経伝達を調節することができ、神経疾患の治療に影響を与えます。 その作用機序に関与する正確な経路と分子標的は、まだ調査中です .

6. 類似の化合物との比較

アニソピロールは、以下のような他の類似の化合物と比較することができます。

- ピモジド

- ブロムペリドール

- メルペロン

- アニソペリドン

- ベンペリドール

独自性: アニソピロールは、グルタミン酸受容体への特異的な結合親和性により、同類の他の化合物とは異なります。 そのフッ素化芳香族環とピペラジン部分も、その独特の化学的性質に貢献しています .

類似化合物との比較

Anisopirol can be compared with other similar compounds, such as:

- Pimozide

- Bromperidol

- Melperone

- Anisoperidone

- Benperidol

Uniqueness: this compound is unique due to its specific binding affinity to glutamate receptors, which distinguishes it from other compounds in its class. Its fluorinated aromatic ring and piperazine moiety also contribute to its distinct chemical properties .

生物活性

Anisopirol is an antipsychotic drug that has garnered attention for its potential biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD). This article delves into the biological activity of this compound, focusing on its interactions with various molecular targets, its pharmacological properties, and relevant case studies that highlight its therapeutic potential.

This compound primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and memory function. The compound exhibits significant binding affinity to various protein targets implicated in Alzheimer’s disease, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO) enzymes. These interactions suggest that this compound may have multi-targeted effects beneficial for treating cognitive decline associated with neurodegenerative disorders.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding efficacy of this compound against several targets. The following table summarizes the docking scores observed for this compound when interacting with key proteins related to AD:

| Target Protein | Docking Score |

|---|---|

| AChE (4EY6) | -11.001 |

| BuChE (1P0M) | -7.977 |

| MAO A (2Z5X) | -5.26 |

| BACE 1 (3L5E) | -6.083 |

| NMDA (1PBQ) | -6.903 |

These scores indicate a strong potential for this compound to inhibit these enzymes, which are often dysregulated in Alzheimer's pathology .

Comparative Analysis

In comparison to other antipsychotic drugs screened in similar studies, this compound showed competitive binding scores, suggesting it could be a viable candidate for further investigation in drug repurposing efforts for AD treatment. Notably, it performed similarly to other leading candidates like benperidol and pimozide, both of which have established profiles in neuropharmacology .

Repurposing Antipsychotics for Alzheimer's Disease

A significant study explored the repurposing of antipsychotic drugs, including this compound, for AD treatment through molecular interaction analysis. The research indicated that these drugs could interact with multiple targets associated with AD pathology, suggesting a polypharmacological approach might be effective in managing complex diseases like AD .

特性

CAS番号 |

857-62-5 |

|---|---|

分子式 |

C21H27FN2O2 |

分子量 |

358.4 g/mol |

IUPAC名 |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-ol |

InChI |

InChI=1S/C21H27FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11,20,25H,4,6,12-16H2,1H3 |

InChIキー |

LCZRXFYSMJIDQQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O |

正規SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(C3=CC=C(C=C3)F)O |

外観 |

Solid powder |

Key on ui other cas no. |

13382-33-7 857-62-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Anisopirol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。